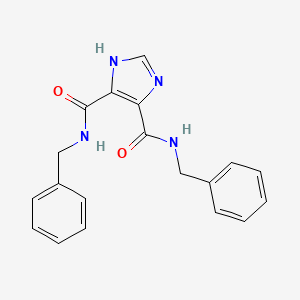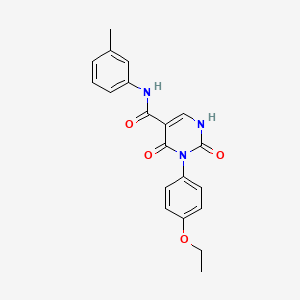
1H-Imidazole-4,5-dicarboxamide, N,N'-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of dibenzyl groups attached to the nitrogen atoms at positions 4 and 5 of the imidazole ring, along with dicarboxamide functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Dibenzyl Groups: The dibenzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base.
Formation of Dicarboxamide Groups: The dicarboxamide functionalities can be introduced through the reaction of the imidazole derivative with phosgene or other carbonylating agents, followed by reaction with amines.
Industrial Production Methods
Industrial production methods for N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibenzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazole derivatives with different functional groups replacing the dibenzyl groups.
Aplicaciones Científicas De Investigación
N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Molecular docking studies and enzyme kinetics are often used to elucidate these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N4,N5-Diphenyl-1H-imidazole-4,5-dicarboxamide
- N4,N5-Dimethyl-1H-imidazole-4,5-dicarboxamide
- N4-(4-aminophenyl)-N5-methyl-1H-imidazole-4,5-dicarboxamide
Uniqueness
N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of dibenzyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The dibenzyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic pockets in biological targets.
Propiedades
Número CAS |
62255-05-4 |
|---|---|
Fórmula molecular |
C19H18N4O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-N,5-N-dibenzyl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C19H18N4O2/c24-18(20-11-14-7-3-1-4-8-14)16-17(23-13-22-16)19(25)21-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,24)(H,21,25)(H,22,23) |
Clave InChI |
PDEHDLLHIJNESD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=C(N=CN2)C(=O)NCC3=CC=CC=C3 |
Solubilidad |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295200.png)
![2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11295209.png)
![Methyl 2-({[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate](/img/structure/B11295217.png)
![1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B11295225.png)

![N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide](/img/structure/B11295250.png)
![5-[(2,3-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11295257.png)
![4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11295269.png)
![7-Chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11295272.png)
![N-(3-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11295273.png)
![5-ethoxy-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11295276.png)
![5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11295280.png)
![2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11295294.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11295300.png)
